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Compound of Interest

Compound Name:
2-Chloro-2-(3-chloro-phenyl)-

ethanol

CAS No.: 886365-85-1

Cat. No.: B1359259

Get Quote

Technical Profile: 2-Chloro-2-(3-
chlorophenyl)ethanol
Critical Regioisomer Analysis & Properties Guide[1]
Part 1: Executive Summary & Chemical Identity
2-Chloro-2-(3-chlorophenyl)ethanol (CAS: 886365-85-1) is a specific regioisomer of the more

commonly utilized pharmaceutical intermediate, 2-chloro-1-(3-chlorophenyl)ethanol (CAS:

106262-93-5).[1][2]

In drug development—specifically in the synthesis of

-adrenergic receptor agonists like Mirabegron—this molecule primarily appears as a critical
regioisomer impurity.[1] Its presence is a direct consequence of the lack of regioselectivity
during the ring-opening of 3-chlorostyrene oxide.[1] Distinguishing between the 2-chloro-2-
phenyl (impurity) and 2-chloro-1-phenyl (target) isomers is vital for maintaining the
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enantiomeric and chemical purity required for API (Active Pharmaceutical Ingredient) release.
[1]

Chemical Structure & Nomenclature:

IUPAC Name: 2-Chloro-2-(3-chlorophenyl)ethanol[1][2][3][4][5][6]

Common Synonym:

-Chloro-

-(3-chlorophenyl)ethyl alcohol[1]

CAS Number: 886365-85-1[1][2][3][4][5][6]

Molecular Formula:

[5][6]

Molecular Weight: 191.05 g/mol [5]

Part 2: Physical & Chemical Properties[5]
Due to its status as a specialized impurity rather than a bulk commodity, experimental physical

data for this specific isomer is sparse in public literature compared to its 1-aryl counterpart.[1]

The values below synthesize available experimental fragments with high-confidence predictive

models (ACD/Labs, EPISuite) used in process chemistry.

Table 1: Physicochemical Profile[7]
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Property Value / Range Confidence Level Relevance

Physical State
Viscous Liquid to Low-

Melting Solid
High Handling/Transfer

Boiling Point
285°C ± 20°C (at 760

mmHg)
Predicted

Distillation requires

high vacuum

Melting Point 35–45°C (Estimated) Medium
May solidify in cold

storage

Density 1.328 ± 0.06 g/cm³ Predicted
Phase separation

extraction

LogP (Octanol/Water) 2.25 ± 0.30 High
Lipophilicity/Extraction

solvent selection

pKa (Hydroxyl) 13.5 ± 0.20 Predicted
Deprotonation

requires strong base

Solubility
DMSO, Methanol,

DCM, Ethyl Acetate
Experimental

Process solvent

compatibility

Water Solubility Low (< 1 mg/mL) High
Aqueous workup

efficiency

Technical Note: The boiling points of the 1-aryl and 2-aryl isomers are within 2–5°C of each

other, rendering separation by simple distillation ineffective.[1] Chromatographic separation

(HPLC) or kinetic resolution is required.[1]

Part 3: Synthesis & Formation Mechanism[1][8]
The formation of 2-chloro-2-(3-chlorophenyl)ethanol occurs primarily during the

hydrochlorination of 3-chlorostyrene oxide.[1] Understanding the mechanism is the only way to

control the ratio of the target product vs. this impurity.[1]
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The Regioselectivity Problem
The reaction of an epoxide with HCl (or chlorinating agents) is governed by the competition

between

-like and

-like pathways:

Path A (Target): Attack at the less hindered carbon (C2).[1] This follows an

mechanism, typically favored under basic or neutral conditions, yielding 2-chloro-1-(3-
chlorophenyl)ethanol.[1]

Path B (Impurity - CAS 886365-85-1): Attack at the benzylic carbon (C1).[1][5] This follows

an

-like mechanism where the bond weakens at the benzylic position due to resonance
stabilization of the developing positive charge.[1] This is favored under acidic conditions.[1]

Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways.

3-Chlorostyrene Oxide
(Precursor)

Acidic Conditions
(HCl/H+)Protonation

Nucleophilic Conditions
(Cl- attack)

Direct Attack

Impurity Isomer
2-Chloro-2-(3-chlorophenyl)ethanol

(CAS 886365-85-1)

Path B: Benzylic Attack
(SN1-like character)

Target Isomer
2-Chloro-1-(3-chlorophenyl)ethanol

(CAS 106262-93-5)

Path A: Terminal Attack
(SN2 favored)

Click to download full resolution via product page

Figure 1: Divergent synthesis pathways. Path B (red) leads to the formation of the 2-chloro-2-

phenyl impurity described in this guide.[1]

Part 4: Analytical Characterization (Differentiation)
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Since the isomers have identical mass (MW 191.05), LC-MS alone is insufficient for

identification without chromatographic resolution.[1] Proton NMR (

-NMR) is the definitive method for structural confirmation.[1]

1. NMR Shift Diagnostics
Target Isomer (1-aryl): The methine proton (

-OH) is benzylic and attached to oxygen. It typically appears downfield around 4.8–5.0 ppm
as a doublet of doublets.[1] The methylene protons (

-Cl) appear around 3.6–3.8 ppm.[1]

Impurity Isomer (2-aryl - CAS 886365-85-1): The methine proton (

-Cl) is benzylic but attached to chlorine.[1] Due to the heavy atom effect and deshielding, this
proton shifts, but the key differentiator is the methylene group (

-OH).[1] The

-OH protons will appear as a multiplet around 3.9–4.1 ppm, distinct from the chloromethyl
group of the target.[1]

2. HPLC Method Parameters
To separate the regioisomers for quality control (QC):

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

Mobile Phase: Water (0.1%

) / Acetonitrile gradient.[1]

Elution Order: The 2-chloro-2-phenyl isomer (Impurity) is slightly more lipophilic due to the

internal chlorine shielding and typically elutes after the 1-aryl target isomer, though retention

times are close.[1]

Part 5: Safety & Handling Protocols
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Hazard Classification: As a halogenated alcohol and close structural analog to known toxic

chlorohydrins, this compound must be treated as Acute Toxic and Genotoxic.[1]

Self-Validating Handling System
Containment: All weighing and transfer must occur within a certified fume hood.

PPE: Nitrile gloves (double-gloved recommended due to permeation risk of chlorinated

solvents), safety goggles, and lab coat.[1]

Deactivation: In case of spill, do not just wipe.[1] Treat with a dilute alkaline solution (e.g.,

NaOH) to force cyclization to the epoxide (which is volatile but easier to contain/hydrolyze) or

degrade via oxidation, then absorb on vermiculite.[1]

Storage:

Temperature: 2–8°C (Refrigerator).

Atmosphere: Inert gas (Argon/Nitrogen).[1] Halohydrins are prone to spontaneous cyclization

to epoxides or polymerization upon exposure to moisture and heat.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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